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Compound of Interest

Compound Name: para-Methylaminorex

Cat. No.: B13410189 Get Quote

An In-depth Examination of the Chemical Structure, Physicochemical Properties,

Pharmacology, and Synthetic Methodologies of a Potent Psychostimulant.

Introduction
para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known

as 4-MAR, is a potent synthetic central nervous system stimulant belonging to the 2-amino-5-

aryloxazoline class.[1] First synthesized in 1960 by McNeil Laboratories, 4-MAR exhibits

psychostimulant effects comparable to methamphetamine but with a significantly longer

duration of action.[2][3] This document provides a comprehensive technical overview of 4-MAR,

intended for researchers, scientists, and drug development professionals. It covers the core

chemical and physical properties, detailed pharmacological actions, established synthetic

routes, and methodologies for key experimental assessments.

Chemical Structure and Physicochemical Properties
4-MAR is a substituted oxazoline derivative with the chemical formula C₁₀H₁₂N₂O.[4] The

structure contains two chiral centers at the C4 and C5 positions of the oxazoline ring, resulting

in the existence of four stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[5] The cis-

isomers are the forms most commonly encountered in recreational use.[2]
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Caption: Chemical Structure of para-Methylaminorex.

Physicochemical Data
A summary of the key physicochemical properties of para-Methylaminorex is presented in

Table 1. These properties are essential for its analytical identification and understanding its

behavior in biological systems.

Property Value Reference(s)

Molecular Formula C₁₀H₁₂N₂O [1][4]

Molecular Weight 176.22 g/mol [3][4]

IUPAC Name
4-methyl-5-phenyl-4,5-dihydro-

1,3-oxazol-2-amine
[4]

CAS Number 3568-94-3 [3][4]

Melting Point
117-119°C; 154.5-156°C (from

benzene)
[3][6]

Appearance White crystalline solid [1]

Solubility
Soluble in acetonitrile and

chloroform
[1]

Optical Rotation [α]D25
(-)-form: -244.7°; (+)-form:

+240.9°
[3]

Pharmacology and Mechanism of Action
4-MAR is a potent monoamine releasing agent with a pronounced selectivity for norepinephrine

and dopamine over serotonin.[7] Its primary mechanism of action involves interacting with the

dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of

their normal function. This leads to a significant efflux of these neurotransmitters from the

presynaptic neuron into the synaptic cleft.

Monoamine Transporter Interactions
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The potency of 4-MAR as a monoamine releaser has been quantified in vitro using rat brain

synaptosomes. These studies reveal its high affinity for DAT and NET, and significantly lower

potency at the serotonin transporter (SERT). The half-maximal effective concentrations (EC₅₀)

for inducing monoamine release are detailed in Table 2.

Monoamine Transporter EC₅₀ (nM) Reference(s)

Dopamine (DAT) 1.7 [8]

Norepinephrine (NET) 4.8 [8]

Serotonin (SERT) 53.2 [8]

Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR

action lead to the activation of their respective G-protein coupled receptors on postsynaptic

neurons. Dopamine primarily acts on D₁-like (Gₛ-coupled) and D₂-like (Gᵢ-coupled) receptors,

while norepinephrine interacts with α- and β-adrenergic receptors (Gₛ, Gᵢ, and G₀-coupled).[9]

This activation modulates the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA)

signaling cascade, which in turn regulates neuronal excitability and gene expression,

underlying the psychostimulant effects of the compound.[10]
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Caption: 4-MAR Mechanism of Action and Signaling.
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Pharmacokinetics
Pharmacokinetic data for 4-MAR is summarized in Table 3. The compound exhibits high

bioavailability through various routes of administration and has a long elimination half-life,

contributing to its extended duration of effects.

Parameter Value Reference(s)

Bioavailability (Oral) 62% [11]

Bioavailability (Nasal) 79% [11]

Bioavailability (Smoked) 91 - 93.5% [11]

Elimination Half-life 10 - 19 hours [11]

Metabolism Hepatic [11]

Excretion Renal [11]

Synthesis
The synthesis of 4-MAR stereoisomers typically starts from the corresponding stereoisomers of

phenylpropanolamine (norephedrine and norpseudoephedrine). The stereochemistry of the

starting material is retained throughout the reaction, dictating the final cis or trans configuration

of the product.[5]

Synthesis of (±)-cis-4-Methylaminorex
The (±)-cis isomers are generally synthesized from dl-phenylpropanolamine (norephedrine). A

common one-step method involves cyclization with cyanogen bromide.[2] An alternative two-

step route involves reaction with potassium cyanate to form a carbamate intermediate, followed

by cyclization with a strong acid like hydrochloric acid.
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Caption: Synthetic Pathways for (±)-cis-4-MAR.
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Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the

pharmacological profile of 4-MAR.

Monoamine Release Assay
This in vitro assay quantifies the ability of a compound to induce the release of monoamine

neurotransmitters from presynaptic nerve terminals.

Preparation of Synaptosomes: Male Sprague-Dawley rats are euthanized, and their brains

are processed to yield synaptosomes, which are resealed nerve terminals.[12]

Radiolabeling: Synaptosomes are incubated with radiolabeled substrates for the monoamine

transporters, such as [³H]MPP⁺ for DAT and NET, and [³H]5-HT for SERT. All buffers contain

1 µM reserpine to block vesicular uptake.[12]

Drug Incubation: The radiolabeled synaptosomes are exposed to various concentrations of

4-MAR.

Quantification: The amount of radioactivity released from the synaptosomes into the

supernatant is measured using liquid scintillation counting.

Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to

determine the potency of 4-MAR at each transporter.[13]

Locomotor Activity Study
This in vivo assay assesses the stimulant effects of 4-MAR on the spontaneous movement of

animals.

Animals: Male rats are used for the study.

Drug Administration: The stereoisomers of 4-MAR are administered subcutaneously at

various doses (e.g., 0.3-3 mg/kg).[14]

Data Collection: Locomotor activity is monitored using automated activity chambers over a

specified time course (e.g., 4 hours). The appearance of stereotyped behaviors (e.g.,
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continuous sniffing, head bobbing) at higher doses is also recorded.[14]

Data Analysis: The total distance traveled, number of movements, and time spent in

stereotyped behaviors are quantified and compared between different dose groups and

control animals. The involvement of specific neurotransmitter systems can be investigated by

pre-treating animals with selective receptor antagonists.[14]

Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding and abuse potential of a substance.

Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each

compartment.

Pre-conditioning Phase: Animals are allowed to freely explore the entire apparatus to

establish baseline preference for each compartment.

Conditioning Phase: Over several days, animals receive injections of 4-MAR immediately

before being confined to one of the non-preferred compartments, and saline injections before

confinement to the other compartment.

Post-conditioning (Test) Phase: Animals are again allowed to freely explore the entire

apparatus in a drug-free state.

Data Analysis: The time spent in the drug-paired compartment during the test phase is

compared to the time spent during the pre-conditioning phase. A significant increase in time

spent in the drug-paired compartment indicates that the drug has rewarding properties.

Conclusion
para-Methylaminorex is a potent and long-acting psychostimulant that primarily exerts its

effects by inducing the release of dopamine and norepinephrine. Its complex stereochemistry

influences its pharmacological activity. The information presented in this technical guide,

including its chemical properties, mechanism of action, synthesis, and experimental evaluation,

provides a foundational resource for researchers in the fields of pharmacology, neuroscience,

and forensic science. Further investigation into the detailed downstream signaling and potential

neurotoxic effects of 4-MAR is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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